molecular formula C14H14N6OS B2816265 N-methyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide CAS No. 1058231-75-6

N-methyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide

Cat. No. B2816265
CAS RN: 1058231-75-6
M. Wt: 314.37
InChI Key: PKHLUTVMSQXGOU-UHFFFAOYSA-N
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Description

Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms and are an essential part of nucleotides in DNA and RNA .


Synthesis Analysis

Triazoles can be synthesized through numerous approaches, one of the most popular being the click chemistry approach . Pyrimidines can be synthesized via reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of triazoles is characterized by a five-membered ring containing two carbon and three nitrogen atoms . Pyrimidines have a six-membered ring with four carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to their versatile structure . Pyrimidines can also participate in a wide range of reactions .


Physical And Chemical Properties Analysis

Triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-methyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide, also known as N-methyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide:

Antimicrobial Activity

This compound has shown promising results in the field of antimicrobial research. Its structure, which includes a triazole ring, is known for its ability to inhibit the growth of various bacterial and fungal strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. The triazole moiety within its structure is known to interfere with cancer cell proliferation. It has been tested against various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer), showing considerable cytotoxic effects .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antiviral Applications

Due to its unique chemical structure, this compound has been explored for its antiviral properties. It has shown activity against several viruses by inhibiting viral replication. This makes it a promising candidate for the development of antiviral drugs, particularly for viruses that are resistant to current treatments .

Neuroprotective Effects

Research has also focused on the neuroprotective potential of this compound. It has been found to protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions .

Antioxidant Activity

The compound has demonstrated significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases, including cardiovascular diseases and cancer. This property makes it a valuable compound for developing antioxidant therapies .

Enzyme Inhibition

This compound has been studied for its ability to inhibit certain enzymes that are crucial in disease pathways. For example, it has shown inhibitory effects on enzymes like acetylcholinesterase, which is involved in Alzheimer’s disease, and tyrosinase, which is linked to hyperpigmentation disorders .

Drug Delivery Systems

The unique chemical properties of this compound make it suitable for use in drug delivery systems. Its stability and ability to form complexes with various drugs can enhance the bioavailability and targeted delivery of therapeutic agents. This application is particularly useful in cancer therapy, where targeted drug delivery is crucial .

Future Directions

The future directions in the research of these compounds could involve the development of new synthesis methods, exploration of new biological activities, and the design of new drugs based on these structures .

properties

IUPAC Name

N-methyl-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS/c1-19(10-6-4-3-5-7-10)11(21)8-22-14-12-13(15-9-16-14)20(2)18-17-12/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHLUTVMSQXGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC(=O)N(C)C3=CC=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide

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